Cas no 2248266-57-9 (2,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid)

2,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid structure
2248266-57-9 structure
商品名:2,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid
CAS番号:2248266-57-9
MF:C15H19NO5
メガワット:293.315064668655
CID:5877942
PubChem ID:137940820

2,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-6507982
    • 2,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid
    • 2248266-57-9
    • 4-[(benzyloxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid
    • インチ: 1S/C15H19NO5/c1-10-8-16(13(14(17)18)11(2)21-10)15(19)20-9-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3,(H,17,18)
    • InChIKey: VGIMLFKAFXAQBF-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)CN(C(=O)OCC2C=CC=CC=2)C(C(=O)O)C1C

計算された属性

  • せいみつぶんしりょう: 293.12632271g/mol
  • どういたいしつりょう: 293.12632271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 380
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 76.1Ų

2,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6507982-0.25g
4-[(benzyloxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid
2248266-57-9 95.0%
0.25g
$1038.0 2025-03-14
Enamine
EN300-6507982-2.5g
4-[(benzyloxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid
2248266-57-9 95.0%
2.5g
$2211.0 2025-03-14
Enamine
EN300-6507982-0.05g
4-[(benzyloxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid
2248266-57-9 95.0%
0.05g
$948.0 2025-03-14
Enamine
EN300-6507982-10.0g
4-[(benzyloxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid
2248266-57-9 95.0%
10.0g
$4852.0 2025-03-14
Enamine
EN300-6507982-1.0g
4-[(benzyloxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid
2248266-57-9 95.0%
1.0g
$1129.0 2025-03-14
Enamine
EN300-6507982-0.5g
4-[(benzyloxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid
2248266-57-9 95.0%
0.5g
$1084.0 2025-03-14
Enamine
EN300-6507982-0.1g
4-[(benzyloxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid
2248266-57-9 95.0%
0.1g
$993.0 2025-03-14
Enamine
EN300-6507982-5.0g
4-[(benzyloxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid
2248266-57-9 95.0%
5.0g
$3273.0 2025-03-14

2,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid 関連文献

2,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acidに関する追加情報

2,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid: A Comprehensive Overview

2,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid is a complex organic compound with the CAS number 2248266-57-9. This compound belongs to the class of morpholines, which are six-membered ring structures containing one oxygen atom and one nitrogen atom. The presence of methyl groups at positions 2 and 6, along with a phenylmethoxycarbonyl group at position 4 and a carboxylic acid group at position 3, makes this compound highly functionalized and potentially useful in various chemical and pharmaceutical applications.

The structure of 2,6-dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid is characterized by its morpholine ring, which serves as a versatile scaffold for various substituents. The methyl groups at positions 2 and 6 provide steric bulk, while the phenylmethoxycarbonyl group at position 4 introduces aromaticity and potential for further functionalization. The carboxylic acid group at position 3 is particularly significant as it can participate in hydrogen bonding and other intermolecular interactions, making it a key site for reactivity and bioavailability in pharmaceutical contexts.

Recent studies have highlighted the potential of morpholine derivatives in drug discovery. For instance, research has shown that the morpholine ring can act as a bioisostere for other heterocyclic structures, offering improved pharmacokinetic properties such as enhanced solubility and reduced toxicity. The carboxylic acid group in this compound has been implicated in modulating the acidity of the molecule, which is crucial for its interaction with biological targets such as enzymes and receptors.

The synthesis of 2,6-dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution of a suitable morpholine derivative with an appropriate electrophile to introduce the phenylmethoxycarbonyl group. Subsequent oxidation or hydrolysis steps may be employed to install the carboxylic acid functionality. The stereochemistry of the molecule must be carefully controlled during synthesis to ensure optimal bioactivity.

In terms of applications, 2,6-dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid has shown promise in several areas. In pharmaceuticals, its unique structure may enable it to act as a lead compound for developing new drugs targeting specific diseases such as cancer or neurodegenerative disorders. Additionally, its ability to form stable complexes with metal ions suggests potential applications in catalysis and materials science.

Recent advancements in computational chemistry have allowed researchers to model the behavior of morpholine derivatives like this compound with unprecedented accuracy. For example, molecular docking studies have revealed that the carboxylic acid group can interact favorably with certain protein pockets, suggesting a role in enzyme inhibition. Furthermore, machine learning algorithms are being employed to predict the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of such compounds, which is critical for their development as therapeutic agents.

The environmental impact of 2,6-dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid is another area of growing interest. As industries increasingly prioritize sustainability, there is a need to assess the biodegradability and eco-toxicity of such compounds. Preliminary studies indicate that under aerobic conditions, this compound may undergo microbial degradation; however, further research is required to fully understand its environmental fate.

In conclusion,2,6-dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid represents an intriguing compound with diverse functional groups that confer it with unique chemical properties. Its potential applications span from drug discovery to materials science, making it a subject of continued research interest. As new technologies emerge and our understanding of organic chemistry deepens, this compound will undoubtedly play a significant role in advancing both academic and industrial pursuits.

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